N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide
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Overview
Description
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is a complex organic compound that features a unique combination of heterocyclic structures. This compound is of significant interest in medicinal chemistry due to its potential biological activities, including anticancer, antifungal, and antiviral properties .
Mechanism of Action
Target of Action
The primary target of this compound is Pantothenate synthetase of Mycobacterium tuberculosis (Mtb) . Pantothenate synthetase is a key enzyme in the biosynthesis of coenzyme A, a vital cofactor and acyl carrier in cells.
Mode of Action
The compound interacts with Pantothenate synthetase, inhibiting its function . The exact interaction pattern and stability of the protein-ligand complex are yet to be fully understood. Molecular docking and dynamics studies have been carried out for similar compounds to understand their putative binding patterns .
Biochemical Pathways
By inhibiting Pantothenate synthetase, the compound disrupts the biosynthesis of coenzyme A. This affects various metabolic pathways that rely on this coenzyme, leading to a disruption in the normal functioning of the Mtb cells .
Pharmacokinetics
The compound’s ADME (Absorption, Distribution, Metabolism, and Excretion) properties have been predicted in silico . .
Result of Action
The compound has shown significant in vitro antitubercular activity. For instance, a derivative of this compound, carrying a 4-nitro phenyl moiety, displayed an IC90 of 7.05 μM and an IC50 of 2.32 μM against Mtb H37Ra . Another derivative, possessing a 2,4-dichloro phenyl moiety, also showed significant activity with an IC50 of 2.03 μM and an IC90 of 15.22 μM against the tested strain of Mtb .
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide typically involves multi-step reactions starting from readily available precursors. One common method involves the cyclization of 2-aminothiazoles with α-halocarbonyl compounds to form the imidazo[2,1-b][1,3]thiazole core . The benzodioxole moiety can be introduced through a subsequent coupling reaction with the appropriate carboxylic acid derivative .
Industrial Production Methods
Industrial production of this compound may utilize continuous flow reactors to enhance reaction efficiency and yield. This method allows for precise control over reaction conditions, minimizing side reactions and improving overall product purity .
Chemical Reactions Analysis
Types of Reactions
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide undergoes various chemical reactions, including:
Common Reagents and Conditions
Oxidation: Potassium permanganate in acidic medium.
Reduction: Lithium aluminum hydride in dry ether.
Substitution: Sodium methoxide in methanol.
Major Products Formed
Oxidation: Corresponding oxides and ketones.
Reduction: Alcohols and amines.
Substitution: Various substituted benzodioxole derivatives.
Scientific Research Applications
Comparison with Similar Compounds
Similar Compounds
Levamisole: An imidazo[2,1-b][1,3]thiazole derivative known for its immunomodulatory and anticancer properties.
Benzothiazole Derivatives: Known for their broad spectrum of biological activities, including anticancer and antimicrobial effects.
Uniqueness
N-(4-{imidazo[2,1-b][1,3]thiazol-6-yl}phenyl)-2H-1,3-benzodioxole-5-carboxamide is unique due to its combination of the imidazo[2,1-b][1,3]thiazole and benzodioxole moieties, which confer distinct chemical and biological properties. This dual functionality enhances its potential as a versatile compound in medicinal chemistry .
Properties
IUPAC Name |
N-(4-imidazo[2,1-b][1,3]thiazol-6-ylphenyl)-1,3-benzodioxole-5-carboxamide |
Source
|
---|---|---|
Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C19H13N3O3S/c23-18(13-3-6-16-17(9-13)25-11-24-16)20-14-4-1-12(2-5-14)15-10-22-7-8-26-19(22)21-15/h1-10H,11H2,(H,20,23) |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
KGJSZRATFREFIH-UHFFFAOYSA-N |
Source
|
Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1OC2=C(O1)C=C(C=C2)C(=O)NC3=CC=C(C=C3)C4=CN5C=CSC5=N4 |
Source
|
Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C19H13N3O3S |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
363.4 g/mol |
Source
|
Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
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